Technical Guide: Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonic Acid
Technical Guide: Synthesis and Characterization of 3-Amino-4-methoxybenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthesis and characterization of 3-Amino-4-methoxybenzenesulfonic acid (CAS No. 98-42-0). This compound, also known as o-anisidine-4-sulfonic acid, is a valuable intermediate in the synthesis of various organic molecules, including dyes and potential pharmaceutical agents.[1][2] This document outlines a plausible synthetic route via the sulfonation of 2-methoxyaniline (o-anisidine), presents key physicochemical properties, and discusses the available characterization data. Due to the limited availability of public experimental spectral data, predicted spectroscopic data is provided for reference.
Physicochemical Properties
3-Amino-4-methoxybenzenesulfonic acid is an off-white crystalline powder.[2] In its solid state, it exists as a zwitterion, 3-ammonio-4-methoxybenzenesulfonate.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonic acid
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₄S | [3][4] |
| Molecular Weight | 203.22 g/mol | [3][4] |
| CAS Number | 98-42-0 | [3][4] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 305 °C (decomposition) | [5] |
| Purity | Typically ≥98% |
Synthesis Protocol
The synthesis of 3-Amino-4-methoxybenzenesulfonic acid is most directly achieved through the electrophilic sulfonation of 2-methoxyaniline (o-anisidine). The following protocol is a detailed, generalized procedure based on established methods for the sulfonation of aromatic amines and related compounds.
Reaction Scheme
Caption: Synthetic pathway for 3-Amino-4-methoxybenzenesulfonic acid.
Experimental Procedure
Materials:
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2-Methoxyaniline (o-anisidine)
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Concentrated sulfuric acid (98%)
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Deionized water
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Ice
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Thermometer
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Dropping funnel
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Heating mantle with temperature controller
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Büchner funnel and flask
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Vacuum source
Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully place a molar excess of concentrated sulfuric acid. The reaction should be conducted in a well-ventilated fume hood.
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Addition of Reactant: Cool the sulfuric acid in an ice bath. Slowly add 2-methoxyaniline dropwise to the cooled, stirring sulfuric acid, ensuring the temperature is maintained below 20°C.
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Heating: After the addition is complete, gradually heat the reaction mixture to 100-110°C. Maintain this temperature for several hours with continuous stirring to ensure the completion of the sulfonation reaction.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This will precipitate the product.
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Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any remaining acid. The product can be further purified by recrystallization from hot water.
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Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Characterization Data
Table 2: Predicted Spectroscopic Data for 3-Amino-4-methoxybenzenesulfonic acid
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons would likely appear as complex multiplets in the range of 6.5-7.5 ppm. The methoxy protons would be a singlet around 3.8-4.0 ppm. The amino and sulfonic acid protons would be broad singlets with variable chemical shifts depending on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would be expected in the range of 110-150 ppm. The methoxy carbon would appear around 55-60 ppm. |
| FTIR (cm⁻¹) | Expected characteristic peaks include: N-H stretching (amine) around 3300-3500, C-H stretching (aromatic and methyl) around 2850-3100, S=O stretching (sulfonic acid) around 1030-1060 and 1150-1200, and C-O stretching (ether) around 1230-1270. |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 203.03. Common fragmentation patterns would involve the loss of SO₃ (80) and CH₃ (15). |
Note: The predicted data is for informational purposes and should be confirmed by experimental analysis.
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression.
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and properties of 3-Amino-4-methoxybenzenesulfonic acid. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. While experimental characterization data is limited, the provided physical properties and predicted spectral data serve as a useful reference for researchers. Further experimental investigation is warranted to fully elucidate the spectroscopic characteristics of this important chemical intermediate.
